Cas no 5440-76-6 (Diphenyl(p-tolyl)methanol)

Diphenyl(p-tolyl)methanol is a versatile organic compound characterized by its aromatic structure and methanol functionality. It is highly regarded for its excellent solubility in organic solvents and its stability under various reaction conditions. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, offering a wide range of applications in the chemical industry.
Diphenyl(p-tolyl)methanol structure
Diphenyl(p-tolyl)methanol structure
Product Name:Diphenyl(p-tolyl)methanol
CAS No:5440-76-6
MF:C20H18O
MW:274.356325626373
MDL:MFCD00092323
CID:371379
PubChem ID:95145
Update Time:2025-07-18

Diphenyl(p-tolyl)methanol Chemical and Physical Properties

Names and Identifiers

    • Diphenyl(p-tolyl)methanol
    • (4-Methylphenyl)(diphenyl)methanol
    • (4-methylphenyl)-diphenylmethanol
    • 4-Methyltriphenylcarbinol
    • Benzenemethanol,4-methyl-a,a-diphenyl-
    • 4-Methylphenyldiphenylmethanol
    • 4-Methyltriphenylmethanol
    • 4-Methyltrityl alcohol
    • Methanol,diphenyl-p-tolyl-
    • NSC 20741
    • p-Methyltritylcarbinol
    • 1-(4-METHYLPHENYL)-1,1-DIPHENYLMETHANOL
    • (4-methylphenyl)-di(phenyl)methanol
    • Benzenemethanol, 4-methyl-alpha,alpha-diphenyl-
    • 4-Methyltrityl-OH
    • DTXSID10202790
    • NSC20741
    • 5440-76-6
    • 4-Methyl-triphenylcarbinol
    • A846997
    • QUMADPCRQDGMNX-UHFFFAOYSA-N
    • AS-18407
    • SCHEMBL813126
    • CS-0141480
    • AKOS005068296
    • (4-methylphenyl)-di(phenyl)methanol;Diphenyl(p-tolyl)methanol
    • MFCD00092323
    • Q63399106
    • NSC-20741
    • Diphenyl-p-tolylcarbinol
    • p-Methyltrityl carbinol
    • ALBB-032205
    • (4-Methylphenyl)diphenylmethanol
    • triphenylcarbinol, 4-methyl-
    • MDL: MFCD00092323
    • Inchi: 1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3
    • InChI Key: QUMADPCRQDGMNX-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 274.13584
  • Monoisotopic Mass: 274.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Density: 1.112
  • Melting Point: 79-84°C
  • Boiling Point: 429.7°Cat760mmHg
  • Flash Point: 170.7°C
  • Refractive Index: 1.613
  • PSA: 20.23
  • LogP: 4.27920

Diphenyl(p-tolyl)methanol Security Information

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Diphenyl(p-tolyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:5440-76-6)Diphenyl(p-tolyl)methanol
Order Number:A846997
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:12
Price ($):181.0
Email:sales@amadischem.com

Additional information on Diphenyl(p-tolyl)methanol

Introduction to Diphenyl(p-tolyl)methanol (CAS No. 5440-76-6)

Diphenyl(p-tolyl)methanol, chemically identified by the CAS number 5440-76-6, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, featuring a phenyl group and a p-tolyl (para-methylphenyl) substituent attached to a methanol moiety, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry. The molecular structure of Diphenyl(p-tolyl)methanol consists of two aromatic rings connected by a methylene bridge, with the methanol group providing a polar functional handle for further derivatization.

The synthesis of Diphenyl(p-tolyl)methanol typically involves the reaction of benzophenone with p-tolymagnesium bromide, followed by hydrolysis to yield the corresponding alcohol. This method leverages Grignard reagents, which are powerful nucleophiles in organic synthesis, to facilitate the formation of the carbon-carbon bond between the phenyl and p-tolyl groups. The reaction conditions must be carefully controlled to ensure high yield and purity, often requiring anhydrous solvents and inert atmospheres to prevent side reactions.

In recent years, Diphenyl(p-tolyl)methanol has been explored for its potential applications in drug development. Its rigid aromatic core and hydroxyl group make it a versatile scaffold for designing bioactive molecules. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes involved in inflammatory pathways. The para-methyl substituent on the p-tolyl ring can influence electronic properties and binding affinity, making it a critical feature for optimizing pharmacological activity.

One notable area of research involves the use of Diphenyl(p-tolyl)methanol in the synthesis of ligands for metal-organic frameworks (MOFs). MOFs are porous materials with tunable structures that find applications in catalysis, gas storage, and separation technologies. The aromaticity and steric bulk provided by the phenyl and p-tolyl groups can enhance the stability and selectivity of MOF structures when used as linking units or functional moieties. Recent studies have demonstrated its efficacy in constructing MOFs with high surface areas and specific binding sites for small molecule adsorption.

The chemical reactivity of Diphenyl(p-tolyl)methanol also makes it a valuable building block for polymer chemistry. Its ability to undergo esterification, etherification, or oxidation reactions allows for the creation of polymers with tailored properties. For example, polymers derived from Diphenyl(p-tolyl)methanol have shown promise as biodegradable materials due to their hydroxymethyl functionality, which can participate in hydrogen bonding networks. These polymers exhibit good mechanical strength while maintaining environmental compatibility.

Another emerging application of Diphenyl(p-tolyl)methanol is in the field of organic electronics. The conjugated system formed by the aromatic rings can contribute to electron transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) or photovoltaic cells. Researchers have incorporated derivatives of this compound into π-conjugated polymers to improve charge mobility and device performance. The hydroxymethyl group also provides opportunities for further functionalization to fine-tune optoelectronic characteristics.

From an industrial perspective, Diphenyl(p-tolyl)methanol serves as an important intermediate in fine chemical manufacturing. Its relatively stable structure allows for scalable synthesis under controlled conditions, ensuring cost-effective production for various downstream applications. Companies specializing in specialty chemicals often incorporate this compound into their portfolios due to its versatility and utility across multiple industries.

The safety profile of Diphenyl(p-tolyl)methanol is another critical consideration in its handling and application. While not classified as hazardous under typical storage conditions, proper precautions must be taken to avoid exposure during synthesis or processing. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended when working with this compound. Additionally, storage should be conducted in cool, dry environments away from direct sunlight to prevent degradation.

In conclusion,Diphenyl(p-tolyl)methanol (CAS No. 5440-76-6) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and polymer chemistry. Its unique structural features enable diverse functionalization strategies, making it indispensable for researchers seeking innovative solutions across these disciplines. As synthetic methodologies continue to advance, the utility of this compound is expected to expand further, driving new discoveries and industrial advancements.

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Amadis Chemical Company Limited
(CAS:5440-76-6)Diphenyl(p-tolyl)methanol
A846997
Purity:99%
Quantity:25g
Price ($):181.0
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